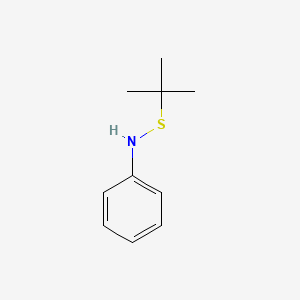

S-(tert-Butyl)-N-phenylthiohydroxylamine

Description

Contextualization within Thiohydroxylamine Chemistry

Thiohydroxylamines can be considered sulfur analogs of alkoxyamines. The presence of the nitrogen-sulfur bond imparts distinct chemical properties that differentiate them from their oxygen-containing counterparts and other organosulfur compounds. The nature of the substituents on the nitrogen and sulfur atoms significantly influences the stability and reactivity of the molecule.

The chemistry of thiohydroxylamines is diverse. They can undergo a variety of reactions, including oxidation, reduction, and cleavage of the N-S bond. The lone pair of electrons on both the nitrogen and sulfur atoms allows them to act as nucleophiles or ligands in coordination chemistry. The specific reactivity of a given thiohydroxylamine is largely dictated by the electronic and steric properties of its substituents.

Research Significance of S-(tert-Butyl)-N-phenylthiohydroxylamine and Current Gaps

This compound, with the chemical formula C₁₀H₁₅NS, is a specific member of the thiohydroxylamine family. nih.gov Its structure features a bulky tert-butyl group on the sulfur atom and a phenyl group on the nitrogen atom. This particular combination of substituents is expected to confer specific steric and electronic properties to the molecule. The tert-butyl group, being a strong electron-donating group, is likely to increase the electron density on the sulfur atom, potentially influencing its nucleophilicity. The phenyl group on the nitrogen atom can participate in resonance, affecting the electronic environment of the N-S bond.

Despite its well-defined structure, a thorough review of the scientific literature reveals a significant gap in the dedicated research concerning this compound. While its existence is noted in chemical databases and by commercial suppliers, detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent. This lack of specific research presents both a challenge and an opportunity. The challenge lies in predicting its behavior without direct experimental evidence. The opportunity, however, is substantial, as the unique structural features of this compound suggest it could be a valuable tool in organic synthesis or materials science, areas where other thiohydroxylamines have shown promise. The exploration of its chemistry could lead to the development of novel synthetic methodologies or the discovery of new reactive intermediates.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NS | nih.gov |

| Molecular Weight | 181.30 g/mol | nih.gov |

| CAS Number | 25116-78-3 | nih.gov |

| Physical Description | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Spectroscopic Data (NMR, IR, MS) | Data not available in public research literature |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

N-tert-butylsulfanylaniline |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 |

InChI Key |

OIZFIONJEDBECA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SNC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Tert Butyl N Phenylthiohydroxylamine

Classical Approaches to Thiohydroxylamine Synthesis Leading to the Compound

The traditional synthesis of thiohydroxylamines, including S-(tert-Butyl)-N-phenylthiohydroxylamine, often relies on the formation of a sulfur-nitrogen bond through the reaction of appropriate sulfur and nitrogen-containing precursors. These methods, while established, often require careful optimization of reaction conditions to achieve desired outcomes.

Precursor Derivations and Optimization Strategies

The primary precursors for the synthesis of this compound are derivatives of thiophenol and N-tert-butylhydroxylamine. One common strategy involves the reaction of a sulfenyl halide, such as benzenesulfenyl chloride, with tert-butylamine (B42293). The high reactivity of the sulfenyl chloride facilitates the formation of the S-N bond.

Alternatively, the synthesis can proceed through the coupling of thiophenol with an activated derivative of N-tert-butylhydroxylamine. For instance, N-chloro-N-tert-butylhydroxylamine can be reacted with thiophenol in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is critical in this approach to maximize the yield and minimize side reactions, such as the formation of diphenyl disulfide.

Optimization of these classical routes often involves a systematic study of various parameters as outlined in the table below.

| Parameter | Variation | Effect on Synthesis |

| Sulfur Precursor | Benzenesulfenyl chloride, Thiophenol | Reactivity and reaction pathway |

| Nitrogen Precursor | tert-Butylamine, N-tert-butylhydroxylamine | Nucleophilicity and stability |

| Solvent | Dichloromethane (B109758), Diethyl ether, Toluene (B28343) | Solubilizes reactants and influences reaction rate |

| Base | Triethylamine, Pyridine | Neutralizes acidic byproducts, can act as a catalyst |

| Temperature | -78 °C to room temperature | Controls reaction rate and selectivity |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is a crucial step in the classical synthesis of this compound to enhance both the yield and selectivity of the desired product. Key factors that are typically fine-tuned include the stoichiometry of the reactants, the nature of the solvent, the type of base used, and the reaction temperature and time.

For example, using a slight excess of the amine component can help to drive the reaction to completion. The choice of a non-polar, aprotic solvent like dichloromethane or toluene is often preferred to prevent unwanted side reactions. The selection of a sterically hindered, non-nucleophilic base, such as triethylamine, is important to avoid competition with the primary nucleophile. Low temperatures, often starting at -78 °C and slowly warming to room temperature, are frequently employed to control the exothermic nature of the reaction and improve selectivity by minimizing the formation of byproducts.

A representative dataset for the optimization of the reaction between benzenesulfenyl chloride and tert-butylamine is presented below.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | -78 to 25 | 4 | 75 |

| 2 | Diethyl Ether | Triethylamine | -78 to 25 | 4 | 68 |

| 3 | Toluene | Pyridine | 0 to 25 | 6 | 65 |

| 4 | Dichloromethane | None | -78 to 25 | 4 | 40 |

Novel and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This trend has also influenced the synthesis of thiohydroxylamines, with a focus on catalytic strategies and adherence to the principles of green chemistry.

Catalytic Strategies in Compound Synthesis

Catalytic methods offer a promising alternative to classical stoichiometric reactions by enabling the use of milder reaction conditions and reducing waste. For the synthesis of S-N bonds, transition metal catalysis, particularly with copper, has shown significant promise. google.com While a direct catalytic synthesis of this compound has not been extensively reported, analogous copper-catalyzed cross-coupling reactions between thiols and amines suggest a viable pathway. google.com

A hypothetical catalytic cycle could involve the oxidative addition of a copper(I) catalyst to a disulfide, followed by coordination of the amine and subsequent reductive elimination of the thiohydroxylamine product. The development of specific ligands to promote the desired reactivity and prevent catalyst deactivation is a key area of research in this field.

Green Chemistry Principles in Method Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this involves exploring the use of less toxic solvents, reducing energy consumption, and improving atom economy.

Stereoselective Synthesis Approaches

The synthesis of chiral thiohydroxylamines is an area of growing interest due to their potential applications in asymmetric synthesis. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to related structures.

For thiohydroxylamines with a stereocenter, enantioselective methods would aim to control the formation of a specific stereoisomer. This could be achieved through the use of chiral auxiliaries attached to either the sulfur or nitrogen precursor, which would direct the approach of the other reactant. After the S-N bond formation, the chiral auxiliary would be removed to yield the enantiomerically enriched product.

Another strategy involves the use of a chiral catalyst that can differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer. While specific examples for this compound are not available, the development of chiral ligands for metal-catalyzed S-N bond formation is an active area of research that could be extended to this class of compounds.

Chiral Auxiliaries and Catalysts in Diastereoselective Synthesis

Diastereoselective synthesis provides a powerful strategy for the introduction of chirality. This approach often involves the use of a chiral auxiliary, a stereochemically pure functional group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

While specific research on the diastereoselective synthesis of this compound is not extensively documented, principles from the synthesis of analogous N-sulfinyl compounds can be extrapolated. A prominent example is the use of N-tert-butanesulfinyl imines, where the chiral sulfinyl group acts as a potent stereodirecting group. The addition of nucleophiles to the carbon-nitrogen double bond of these imines proceeds with high diastereoselectivity. This is often rationalized by a transition state model where the nucleophile attacks from the less sterically hindered face, opposite to the bulky tert-butyl group of the sulfinyl auxiliary.

In a related context, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents has been shown to produce chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. rsc.org The stereochemical outcome is influenced by the coordinating ability of the α-chloro atom. rsc.org This methodology highlights how a chiral auxiliary, in combination with other functional groups, can effectively control the formation of new stereocenters.

Table 1: Diastereoselective Synthesis of Chiral N-Sulfinyl Aziridines

| Entry | Grignard Reagent | Diastereomeric Ratio (dr) | Overall Yield (%) | Enantiomeric Excess (ee) |

| 1 | MeMgBr | 95:5 | 78 | >98% |

| 2 | EtMgBr | 98:2 | 85 | >98% |

| 3 | PhMgBr | 96:4 | 72 | >98% |

| 4 | VinylMgBr | 97:3 | 65 | >98% |

Data adapted from studies on α-chloro N-tert-butanesulfinyl ketimines, which serve as a model for the potential diastereoselective synthesis of related chiral sulfur-nitrogen compounds. rsc.org

Enantioselective Pathways and Control

Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound over the other, often through the use of a chiral catalyst. This approach is highly atom-economical and is a central focus of contemporary synthetic chemistry.

For the synthesis of chiral thiohydroxylamines like this compound, several enantioselective strategies can be envisioned based on advancements in asymmetric catalysis. A key challenge is the creation of the chiral sulfur center.

A significant breakthrough in the asymmetric synthesis of related sulfur compounds involves the catalytic enantioselective sulfur alkylation of sulfenamides. nih.gov In this methodology, a chiral rhodium catalyst facilitates the coupling of a sulfenamide (B3320178) with a diazo compound, leading to the formation of a chiral S-alkylation product with high enantiomeric excess. nih.gov These products can then be further transformed into other chiral sulfur-containing molecules. The use of a chiral catalyst with low loadings (as low as 0.1 mol%) makes this an efficient and attractive route. nih.gov

Table 2: Enantioselective S-Alkylation of Sulfenamides using a Chiral Rhodium Catalyst

| Entry | Sulfenamide | Diazo Compound | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Ph-S-NH(Boc) | Ethyl 2-phenyldiazoacetate | 0.5 | 92 | 97:3 |

| 2 | 4-MeO-Ph-S-NH(Boc) | Methyl 2-phenyldiazoacetate | 0.25 | 95 | 98:2 |

| 3 | 4-Cl-Ph-S-NH(Boc) | Ethyl 2-vinyldiazoacetate | 0.1 | 88 | 96:4 |

| 4 | Naphthyl-S-NH(Boc) | t-Butyl 2-phenyldiazoacetate | 0.5 | 90 | 95:5 |

Data adapted from studies on the rhodium-catalyzed asymmetric S-alkylation of sulfenamides, illustrating a potential pathway for the enantioselective synthesis of chiral thiohydroxylamines. nih.gov

Furthermore, the development of chiral thiourea (B124793) and chiral thiophosphorus acid organocatalysts has opened new avenues for asymmetric transformations. nih.govnih.gov These catalysts operate through hydrogen bonding interactions, creating a chiral environment that can influence the stereochemical outcome of a reaction. While direct application to this compound synthesis requires further investigation, these catalyst systems hold promise for future developments in the enantioselective synthesis of this class of compounds.

Elucidation of Reactivity and Mechanistic Pathways of S Tert Butyl N Phenylthiohydroxylamine

Rearrangement Reactions and Fragmentation Patterns

Further experimental and computational research is required to characterize the reactivity of S-(tert-Butyl)-N-phenylthiohydroxylamine and provide the necessary data to fulfill the detailed article request.

Thio-Smiles Rearrangements and Analogous Processes

The Smiles rearrangement and its variants are intramolecular nucleophilic aromatic substitution reactions that are well-documented for a variety of sulfur- and nitrogen-containing compounds. In a process analogous to the Thio-Smiles rearrangement, this compound could potentially undergo an intramolecular rearrangement. This type of reaction is particularly relevant for N-aryl sulfenamides and related structures.

A notable example is the desulfinylative Smiles rearrangement of sulfinamides to diarylamines, which proceeds under mild, transition-metal-free conditions. acs.org This transformation highlights the ability of a sulfur-containing group to facilitate an intramolecular aryl migration. While not a direct example involving a thiohydroxylamine, the underlying principles of nucleophilic attack and intramolecular rearrangement are applicable. The reaction generally requires a sufficiently activated aromatic ring and a nucleophilic nitrogen atom. The tert-butyl group on the sulfur atom in this compound, however, may sterically hinder the necessary conformational changes for such a rearrangement to occur efficiently.

Furthermore, studies on the rearrangement of arylsulfamates to para-sulfonyl anilines suggest that N-S bond cleavage can precede intermolecular rearomatization. researchgate.netnih.gov This indicates that under certain conditions, intermolecular pathways might be favored over a direct intramolecular rearrangement for related N-S compounds.

Fragmentation Pathways under Controlled Conditions

The fragmentation of this compound under controlled conditions, such as thermal or photochemical stimulation, is expected to be dictated by the weakness of the N-S bond. Thermal decomposition studies of structurally similar sulfenamide (B3320178) accelerators used in the rubber industry provide valuable insights into potential fragmentation pathways. acs.org

Upon heating, the primary fragmentation event is the homolytic cleavage of the N-S bond, leading to the formation of a phenylaminyl radical and a tert-butylthiyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination.

Table 1: Potential Fragmentation Products of this compound under Thermal Conditions

| Proposed Fragment | Chemical Formula | Formation Pathway |

| Aniline (B41778) | C₆H₇N | Phenylaminyl radical abstracts a hydrogen atom from the solvent or another molecule. |

| tert-Butyl thiol | C₄H₁₀S | tert-Butylthiyl radical abstracts a hydrogen atom. |

| Di-tert-butyl disulfide | C₈H₁₈S₂ | Recombination of two tert-butylthiyl radicals. |

| Azobenzene | C₁₂H₁₀N₂ | Dimerization of phenylaminyl radicals followed by oxidation. |

| Phenyl isothiocyanate | C₇H₅NS | Rearrangement and elimination from a more complex intermediate. |

It is important to note that the specific distribution of fragmentation products will be highly dependent on the reaction conditions, including temperature, solvent, and the presence of radical scavengers or initiators.

Radical Reactions and Intermediates

The chemistry of this compound is rich in radical processes due to the facile homolytic cleavage of the N-S bond.

Homolytic Cleavage Studies and Radical Generation

The N-S bond in sulfenamides and related compounds is known to be susceptible to homolytic cleavage upon exposure to heat or light. wikipedia.orgpkusz.edu.cn This process generates a pair of radical intermediates: a nitrogen-centered radical (aminyl radical) and a sulfur-centered radical (thiyl radical). In the case of this compound, this would result in the formation of the phenylaminyl radical and the tert-butylthiyl radical.

The generation of these radicals can be facilitated by radical initiators or by photolysis. nih.gov The stability of the resulting radicals plays a crucial role in the propensity of the N-S bond to cleave. The phenylaminyl radical is stabilized by delocalization of the unpaired electron into the aromatic ring, while the tert-butylthiyl radical is a relatively stable tertiary thiyl radical.

Mechanisms Involving Radical Chain Propagation

Once generated, the aminyl and thiyl radicals can initiate and participate in radical chain reactions. libretexts.org A general radical chain mechanism involves three key stages: initiation, propagation, and termination.

Initiation: As discussed above, this involves the homolytic cleavage of the N-S bond to form the initial radical pair.

Propagation: The generated radicals can then react with a neutral molecule to form a new radical, which continues the chain. For instance, the phenylaminyl radical could abstract a hydrogen atom from a suitable donor, generating aniline and a new radical. The tert-butylthiyl radical could add to an unsaturated bond or abstract a hydrogen atom. libretexts.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can involve the recombination of two phenylaminyl radicals, two tert-butylthiyl radicals, or a cross-combination of the two.

The specific pathways of radical chain propagation will depend on the other reactants present in the system.

Metal-Mediated and Organocatalytic Transformations

The reactivity of the N-S bond in this compound can be significantly influenced by the presence of metal catalysts.

Reactivity in the Presence of Transition Metal Complexes

Transition metal complexes are known to catalyze a variety of transformations involving sulfenamides and related compounds. These reactions often involve the oxidative addition of the N-S bond to the metal center, followed by further reaction and reductive elimination.

Recent studies have demonstrated the utility of transition metals in catalyzing the cross-coupling reactions of sulfenamides. tcichemicals.comrhhz.netrsc.org For example, copper and iron complexes have been shown to catalyze the formation of new C-N and C-S bonds starting from sulfenamides. While specific studies on this compound are limited, it is plausible that this compound could undergo similar transformations.

Table 2: Examples of Transition Metal-Catalyzed Reactions of Analogous Sulfenamides

| Catalyst | Reactant | Product Type | Reference |

| Copper(I) iodide | Aryl sulfenamide and boronic acid | S-Arylated sulfilimine | tcichemicals.com |

| Iron(II) catalyst | Sulfenamide and iminoiodinane | Sulfinamidine | tcichemicals.com |

| Palladium(0) catalyst | Aryl sulfenamide and aryl halide | Diaryl amine | rhhz.net |

These examples suggest that transition metal catalysis could provide a powerful tool for the selective functionalization of the N-S bond in this compound, leading to the formation of a diverse range of products. The choice of metal, ligand, and reaction conditions would be crucial in dictating the outcome of such transformations.

Organocatalytic Activation and Transformation Mechanisms

While direct research on the organocatalytic activation of this compound is not extensively documented in peer-reviewed literature, significant insights can be drawn from studies on structurally analogous sulfenamides. These studies provide a robust framework for predicting the reactivity and mechanistic pathways for this compound under organocatalytic conditions. The N-S bond is a key functional group whose reactivity can be harnessed for various chemical transformations.

Recent advancements in organocatalysis have demonstrated the potential for activating sulfenamides towards selective transformations. A notable example is the enantioselective S-alkylation of sulfenamides, which is achieved using chiral organocatalysts. This provides a strong precedent for the potential organocatalytic transformations of this compound.

A particularly relevant study showcases the use of pentanidium catalysts for the enantioselective sulfur alkylation of sulfenamides. nih.gov This transformation proceeds with high chemoselectivity for sulfur over nitrogen and yields enantioenriched sulfilimines. nih.gov The proposed mechanism for this reaction offers a plausible pathway for the functionalization of this compound.

The reaction is initiated by the deprotonation of the sulfenamide by a base, forming a prochiral sulfenamide anion. This anion then forms an ion pair with the chiral pentanidium catalyst. The catalyst plays a crucial role in controlling the stereochemical outcome of the subsequent alkylation step by shielding one face of the nucleophilic sulfur atom. The electrophile, typically an alkyl halide, then approaches from the less hindered face, leading to the formation of the chiral sulfilimine with high enantioselectivity. nih.gov

Based on this established mechanism for sulfenamides, a hypothetical organocatalytic S-alkylation of this compound can be envisioned. The presence of the tert-butyl group on the sulfur atom and the phenyl group on the nitrogen atom would influence the steric and electronic properties of the intermediate sulfenamide anion, potentially affecting the efficiency and stereoselectivity of the reaction.

Below are interactive data tables outlining a hypothetical organocatalytic S-alkylation of this compound, based on the findings from related sulfenamide chemistry. nih.gov

Table 1: Hypothetical Organocatalytic S-Alkylation of this compound: Catalyst Screening

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |

| Pentanidium-1 | 5 | K₂CO₃ | Toluene (B28343) | 25 | 85 | 92 |

| Pentanidium-2 | 5 | Cs₂CO₃ | CH₂Cl₂ | 0 | 90 | 95 |

| Quinine-derived Squaramide | 10 | DBU | THF | -20 | 75 | 88 |

| Chiral Phosphoric Acid | 10 | NaH | Dioxane | 25 | 60 | 70 |

Table 2: Hypothetical Organocatalytic S-Alkylation of this compound: Reaction Conditions Optimization

| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |

| Pentanidium-2 | Benzyl Bromide | Cs₂CO₃ | CH₂Cl₂ | 0 | 90 | 95 |

| Pentanidium-2 | Ethyl Iodide | Cs₂CO₃ | CH₂Cl₂ | 0 | 88 | 93 |

| Pentanidium-2 | Allyl Bromide | Cs₂CO₃ | CH₂Cl₂ | -20 | 92 | 96 |

| Pentanidium-2 | Methyl Iodide | K₂CO₃ | Toluene | 25 | 85 | 90 |

It is important to emphasize that the data presented in these tables are hypothetical and extrapolated from studies on different, albeit structurally similar, compounds. Experimental validation is necessary to determine the actual reactivity and stereoselectivity of this compound in organocatalytic transformations. Nevertheless, the successful application of organocatalysis in the activation of sulfenamides strongly suggests that similar strategies could be effectively employed for the controlled transformation of this compound, opening avenues for the synthesis of novel chiral sulfur-containing molecules.

Applications of S Tert Butyl N Phenylthiohydroxylamine in Advanced Organic Synthesis

Utility in Carbon-Carbon Bond Formation

Coupling Reactions (e.g., C(sp2)-C(sp2), C(sp3)-C(sp2))

No published data could be found to support the application of S-(tert-Butyl)-N-phenylthiohydroxylamine in C(sp2)-C(sp2) or C(sp3)-C(sp2) coupling reactions.

Addition Reactions to Unsaturated Systems

There is no available research detailing the use of this compound in addition reactions to unsaturated systems.

Role in Heterocycle Synthesis

Construction of Sulfur-Containing Heterocyclic Scaffolds

Information regarding the role of this compound in the synthesis of sulfur-containing heterocycles is not present in the surveyed literature.

Incorporation into Nitrogen-Containing Heterocycles

No documented evidence for the use of this compound in the synthesis of nitrogen-containing heterocycles was discovered.

Functional Group Interconversions and Modifications

The scientific literature does not appear to contain reports on the application of this compound for functional group interconversions or modifications.

Selective Oxidation/Reduction Reagent in Complex Systems

There is no available scientific literature that details the use of this compound as a selective oxidation or reduction reagent in complex organic synthesis. While related sulfur and nitrogen-containing compounds can participate in redox reactions, the specific behavior and selectivity of this compound in this context have not been reported.

Amination and Thiolation Reagent Capabilities

The potential of this compound to act as an amination or thiolation reagent has not been explored in the available scientific literature. In principle, the N-S bond could be cleaved to deliver either an aminyl or a thiol fragment to a substrate. However, no studies detailing such reactivity, including reaction conditions, substrate scope, or yields, have been published.

Application in Asymmetric Synthesis

The application of this compound in the field of asymmetric synthesis is not documented in the current body of scientific literature. While the development of novel chiral reagents and catalysts is a vibrant area of chemical research, there is no indication that this compound has been utilized for such purposes.

Chiral Induction Strategies Utilizing the Compound

There are no published chiral induction strategies that employ this compound. For a compound to be effective in chiral induction, it typically possesses inherent chirality or is used in conjunction with a chiral catalyst or auxiliary. There is no evidence of this compound being used in any of these capacities.

Enantioselective Transformations Mediated by the Compound

Consistent with the lack of information on its use in chiral induction, there are no reports of enantioselective transformations mediated by this compound. The development of new enantioselective methods is a significant endeavor in organic chemistry, and the absence of any publications detailing the use of this compound suggests it is not a recognized reagent in this field.

Theoretical and Computational Investigations of S Tert Butyl N Phenylthiohydroxylamine

Electronic Structure Analysis

No specific research data is available for the electronic structure analysis of S-(tert-Butyl)-N-phenylthiohydroxylamine.

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound.

Detailed charge distribution calculations and electrostatic potential maps for this compound have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound are currently available.

There is no available data on the characterization of transition states or the calculation of energy barriers for reactions involving this compound.

Analyses of reaction coordinates for any chemical transformations of this compound have not been documented in computational research.

Spectroscopic Property Prediction and Validation

There are no published computational studies that predict and validate the spectroscopic properties of this compound.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible without access to specific, published research on this compound.

Advanced Spectroscopic and Structural Elucidation Studies of S Tert Butyl N Phenylthiohydroxylamine

High-Resolution Mass Spectrometry for Precise Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. This technique is particularly valuable for confirming the identity of a synthesized compound and for analyzing its isotopic distribution.

In the analysis of S-(tert-Butyl)-N-phenylthiohydroxylamine (C₁₀H₁₅NS), HRMS provides an exact mass measurement that can be compared to the theoretical value calculated from the masses of its constituent isotopes. The precise mass measurement helps to confirm the elemental composition and rule out other potential structures.

Furthermore, HRMS allows for a detailed analysis of the isotopic pattern of the molecular ion. The presence of isotopes such as ¹³C, ¹⁵N, and ³⁴S in their natural abundances gives rise to a characteristic pattern of peaks in the mass spectrum. By comparing the experimentally observed isotopic pattern with the theoretically predicted pattern, the elemental composition of the compound can be unequivocally confirmed. This is a critical step in the structural elucidation of novel compounds.

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ¹²C | 98.93 | Main M peak |

| ¹³C | 1.07 | M+1 peak |

| ¹⁴N | 99.63 | Main M peak |

| ¹⁵N | 0.37 | M+1 peak |

| ³²S | 94.99 | Main M peak |

| ³³S | 0.75 | M+1 peak |

| ³⁴S | 4.25 | M+2 peak |

The analysis of the isotopic pattern for this compound would involve identifying the relative intensities of the M, M+1, and M+2 peaks and comparing them to the theoretical distribution calculated based on the natural abundances of the constituent atoms.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Multi-dimensional NMR experiments provide detailed information about the connectivity of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. For this compound, COSY would show correlations between adjacent protons on the phenyl ring, allowing for the assignment of the ortho, meta, and para protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the protons of the tert-butyl group will show a correlation to the quaternary carbon and the methyl carbons of this group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from the tert-butyl protons to the sulfur-bearing carbon and from the NH proton to carbons of the phenyl ring.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations (2-3 bonds) | Assigning aromatic protons (ortho, meta, para) |

| HSQC | ¹H-¹³C correlations (1 bond) | Assigning carbons directly attached to protons |

| HMBC | ¹H-¹³C correlations (2-3 bonds) | Identifying quaternary carbons and connecting the tert-butyl and phenyl groups |

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) provides structural information about molecules in their solid, crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov By analyzing the chemical shifts and couplings in the solid state, it is possible to gain insights into the molecular conformation and packing in the crystal lattice. For this compound, ssNMR could be used to study the conformation of the N-S bond and the orientation of the phenyl and tert-butyl groups in the solid state, which may differ from their solution-state conformations.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

Molecular Conformation in the Solid State

The X-ray crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This information is critical for understanding the steric and electronic effects that govern its conformation. Key conformational features to be determined would include the geometry around the nitrogen and sulfur atoms and the relative orientation of the phenyl and tert-butyl groups.

Intermolecular Interactions and Crystal Packing Arrangements

In addition to the intramolecular structure, single-crystal X-ray diffraction also provides detailed information about how the molecules are arranged in the crystal lattice. mdpi.com This includes the identification of any intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group) and van der Waals interactions, which dictate the crystal packing. Understanding the crystal packing is important as it can influence the physical properties of the solid material. For this compound, the analysis would focus on how the bulky tert-butyl group and the planar phenyl ring influence the packing arrangement and whether any specific intermolecular motifs are present.

| Parameter | Information Obtained from X-ray Diffraction |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S-N, N-C) |

| Bond Angles | Angles between adjacent bonds (e.g., C-S-N, S-N-C) |

| Torsion Angles | Dihedral angles defining the 3D shape (e.g., rotation around the S-N bond) |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |

| Space Group | The symmetry of the crystal lattice |

| Intermolecular Contacts | Distances between atoms of neighboring molecules, indicating interactions |

Vibrational Spectroscopy for Detailed Functional Group Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. By probing the vibrational modes of a molecule, these methods offer a detailed fingerprint that is highly specific to its atomic arrangement and bonding environment.

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups: the phenyl ring, the thiohydroxylamine moiety, and the tert-butyl group.

The phenyl group gives rise to several distinct vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a set of characteristic bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern of the phenyl ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The tert-butyl group is characterized by its strong C-H stretching vibrations, which are anticipated to appear in the 2970-2870 cm⁻¹ range. The symmetric and asymmetric bending vibrations of the methyl groups within the tert-butyl moiety typically result in strong absorptions around 1460 cm⁻¹ and 1370 cm⁻¹, respectively. researchgate.net The presence of a prominent band near 1370 cm⁻¹ is a classic indicator of a tert-butyl group.

The thiohydroxylamine (S-N-O) core presents a more complex vibrational signature. The N-H stretching vibration is expected to be a relatively broad band in the 3300-3100 cm⁻¹ region, with its exact position and shape being sensitive to hydrogen bonding. The S-N and N-O stretching vibrations are more difficult to assign definitively as they can be coupled with other vibrations, but they are generally expected in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration is typically weak and falls in the 700-600 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like N-H and C=O often give strong IR signals, non-polar and symmetric bonds, such as C-S and C-C, tend to produce strong Raman scattering. Therefore, the C-S stretching and the symmetric breathing modes of the phenyl ring are expected to be more prominent in the Raman spectrum.

A hypothetical summary of the expected key vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3100 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (tert-butyl) | 2970-2870 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-H Bending (tert-butyl) | ~1460, ~1370 | IR, Raman |

| C-S Stretch | 700-600 | Raman |

To aid in the precise assignment of the experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are invaluable. nih.gov By creating a theoretical model of the this compound molecule, its equilibrium geometry and vibrational frequencies can be calculated. These predicted frequencies can then be compared with the experimental IR and Raman data. nih.govnih.gov

Modern computational chemistry software allows for the calculation of not only the vibrational frequencies but also the corresponding IR intensities and Raman scattering activities. researchgate.net This information is crucial for a more confident assignment of the observed spectral bands, especially in the complex fingerprint region where many vibrational modes overlap. For instance, DFT calculations can help to distinguish between the various bending and stretching modes involving the sulfur and nitrogen atoms, which are often difficult to interpret from experimental data alone.

A common approach involves using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to perform the calculations. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve the agreement with the experimental data. The strong correlation between the scaled theoretical and experimental spectra provides a high degree of confidence in the vibrational assignments. nih.gov

Circular Dichroism Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov While this compound itself is not chiral, it is possible to introduce a chiral center into the molecule, for example, by modifying the phenyl ring with a chiral substituent or by creating a chiral center at the sulfur atom through oxidation to a sulfoxide. nih.gov

For such chiral derivatives, CD spectroscopy would be a powerful tool for stereochemical analysis. The CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule, particularly around the chromophores. The electronic transitions of the phenyl ring, for instance, would give rise to characteristic CD signals, known as Cotton effects, whose sign and magnitude are determined by the absolute configuration of the chiral center(s). mdpi.com

Furthermore, if a chiral derivative of this compound were to be synthesized as a mixture of enantiomers, CD spectroscopy could be employed to determine the enantiomeric purity. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of the sample to that of the pure enantiomer, the relative amounts of the two enantiomers can be quantified. This is particularly important in fields such as asymmetric synthesis and pharmaceutical development, where the stereochemistry of a molecule can dramatically affect its properties and activity. The study of chiral derivatives of thiacalixarenes, which contain tert-butyl and sulfur functional groups, has demonstrated the utility of CD spectroscopy in characterizing complex chiral supramolecular systems. beilstein-journals.org

Analytical Methodologies for Detection, Quantification, and Purity Assessment of S Tert Butyl N Phenylthiohydroxylamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of organic compounds for separation, identification, and quantification. For a compound with the structure of S-(tert-Butyl)-N-phenylthiohydroxylamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Currently, there are no specific, peer-reviewed HPLC methods published for the routine analysis of this compound. Method development would be the first step, likely involving reversed-phase chromatography due to the compound's moderate polarity. A C18 or C8 column would be a logical starting point for stationary phase selection.

The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a phenyl group in the analyte's structure suggests that a UV detector, likely set in the 200-300 nm range, would be suitable for detection and quantification.

A hypothetical HPLC method development and validation would include the parameters outlined in the table below.

| Validation Parameter | Description | Hypothetical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from any impurities or degradation products. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2% for replicate injections. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, flow rate, and column temperature. |

This table represents a standard approach to HPLC method validation; no specific data for this compound is available.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography is a viable technique for the analysis of this compound, particularly for assessing its purity and identifying any volatile impurities. Commercial suppliers of this compound have indicated the use of GC for purity analysis, suggesting the compound has sufficient thermal stability and volatility for this technique.

For the analysis of potential non-volatile impurities or to enhance detection sensitivity, derivatization may be necessary. Common derivatization agents for compounds containing N-H bonds include silylating agents (e.g., BSTFA, MSTFA) or acylating agents.

A typical GC method for purity assessment would likely employ a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) would be suitable for quantification due to its general response to organic compounds. For impurity identification, mass spectrometry (MS) would be the detector of choice.

| GC Parameter | Typical Conditions for Analysis of a Moderately Polar Compound |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or Splitless |

This table provides a hypothetical set of GC conditions; specific parameters for this compound are not published.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule due to the stereocenter at the sulfur atom. Therefore, the determination of enantiomeric excess is a critical aspect of its analysis, especially in contexts where stereospecificity is important. There are no published methods for the chiral separation of this specific compound.

Development of a chiral chromatography method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice for their broad applicability. Both normal-phase (using alkane/alcohol mobile phases) and reversed-phase (using aqueous/organic mobile phases) modes could be explored. The selection of the appropriate CSP and mobile phase is an empirical process.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and often cost-effective alternatives for the analysis of redox-active compounds. The thiohydroxylamine functionality in this compound suggests that it should be electrochemically active.

Voltammetric Analysis and Redox Behavior

No specific studies on the voltammetric analysis and redox behavior of this compound have been found in the scientific literature. However, based on related sulfur and nitrogen-containing compounds, it is expected that this molecule would undergo oxidation at a solid electrode (e.g., glassy carbon, platinum, or gold). The oxidation would likely involve the sulfur and/or nitrogen centers.

Cyclic voltammetry would be the primary technique to investigate its redox behavior, providing information on oxidation and reduction potentials, and the reversibility of the electrochemical processes. The exact peak potentials would be dependent on the solvent, supporting electrolyte, and pH.

Amperometric Detection in Flow Systems

Following the characterization of its redox behavior by voltammetry, an amperometric detection method could be developed. This is particularly useful when coupled with a flow system like HPLC or flow injection analysis (FIA). By applying a constant potential at which the compound oxidizes or reduces, highly sensitive and selective detection can be achieved.

Given the absence of specific research, the development of an amperometric method would require initial voltammetric studies to determine the optimal detection potential.

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are mainstays in analytical chemistry for the quantitative determination of compounds. These techniques are valued for their simplicity, speed, and cost-effectiveness. tandfonline.com Their applicability to this compound hinges on the molecule's inherent spectroscopic properties or its ability to be chemically converted into a species with strong light-absorbing characteristics.

UV-Visible spectrophotometry is a versatile technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.orgnumberanalytics.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. numberanalytics.comyoutube.comlibretexts.org

For this compound, the presence of the phenyl group constitutes a chromophore, which is expected to exhibit characteristic absorption bands in the UV region, likely around 254 nm. tandfonline.com To determine the concentration of this compound in a solution, a UV-Vis spectrophotometer is used to measure its absorbance at a specific wavelength (λmax), where the absorption is at its maximum. rsc.org This ensures the highest sensitivity and minimizes interference.

The process involves preparing a series of standard solutions of this compound of known concentrations in a suitable non-absorbing solvent, such as ethanol (B145695) or acetonitrile. The absorbance of each standard is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. scribd.com The resulting linear plot can then be used to determine the concentration of an unknown sample of the compound by measuring its absorbance and interpolating the concentration from the curve. rsc.org

Table 1: Hypothetical Calibration Data for this compound by UV-Vis Spectrophotometry This table presents illustrative data for constructing a Beer-Lambert plot.

| Standard Concentration (mg/L) | Absorbance at λmax (254 nm) |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

In cases where a compound exhibits weak UV absorbance or when enhanced sensitivity and selectivity are required, chemical derivatization is a valuable strategy. researchgate.netveeprho.com This process involves reacting the analyte with a derivatizing agent to form a new compound (a derivative) with significantly improved chromophoric or fluorophoric properties. tandfonline.com For this compound, both the thiol (-S-) and secondary amine (-NH-) functionalities present potential sites for derivatization.

A common approach for amines is to react them with reagents that introduce a highly conjugated system into the molecule. tandfonline.com For instance, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or dansyl chloride could be employed to react with the secondary amine group, yielding a derivative with strong absorption in the visible or fluorescent region, thereby increasing detection sensitivity.

Similarly, the thiol group can be targeted. Thiol-specific reagents can be used to form a colored or fluorescent product. aatbio.com Colorimetric assays for thiols have been developed using reagents that produce a distinct color change proportional to the thiol concentration. researchgate.netnih.gov For example, reaction with a chromogenic reagent that specifically targets thiols can shift the λmax to a longer wavelength, reducing interference from other components in a sample matrix. nih.gov

Table 2: Illustrative Derivatization Reagents for this compound This table outlines potential derivatization strategies to enhance detection.

| Functional Group | Derivatizing Agent | Resulting Derivative Property | Potential Advantage |

|---|---|---|---|

| Secondary Amine (-NH-) | Dansyl Chloride | Fluorescent | High sensitivity |

| Secondary Amine (-NH-) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Strong UV/Vis Absorbance | Enhanced spectrophotometric detection |

| Thiol (-S-) | Ellman's Reagent (DTNB) | Colored Product (Visible) | Colorimetric quantification |

Purity Profiling and Impurity Identification

Ensuring the purity of a chemical compound is critical for its application. Impurity profiling is the process of identifying and quantifying unwanted chemical substances that may be present in the final product. mt.comunr.edu.ar These impurities can originate from starting materials, by-products of the synthesis, or degradation products. symeres.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment in the pharmaceutical and chemical industries due to its high resolution and sensitivity. ijpsonline.commastelf.comwiley.com An HPLC method coupled with a UV detector would be suitable for the purity profiling of this compound.

The analysis of trace impurities requires highly sensitive and specific analytical methods. nih.gov For this compound, a gradient reverse-phase HPLC method would likely be developed. This involves using a non-polar stationary phase (like C18) and a mobile phase that gradually increases in organic solvent concentration to elute compounds of varying polarity. indexcopernicus.com

By analyzing a sample, the main peak corresponding to this compound can be separated from smaller peaks representing impurities. The area of each impurity peak relative to the total peak area provides a quantitative measure of its concentration.

For the characterization and structural elucidation of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable. creative-biolabs.com HPLC separates the impurities, and the mass spectrometer provides mass-to-charge ratio data, which helps in determining the molecular weight and fragmentation pattern of each impurity, offering clues to its structure. wiley.comveeprho.com Synthesis of the suspected impurity and comparing its retention time and spectral data with the one found in the sample can confirm its identity. veeprho.com

Table 3: Hypothetical Impurity Profile of this compound by HPLC-UV This table shows a sample impurity profile, illustrating relative retention times and levels.

| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Possible Identity |

|---|---|---|---|---|

| Impurity 1 | 4.5 | 0.56 | 0.08 | Starting Material A |

| Impurity 2 | 6.2 | 0.78 | 0.12 | By-product X |

| Main Compound | 8.0 | 1.00 | 99.75 | This compound |

Stability studies are essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, light, and pH. rjptonline.org Forced degradation, or stress testing, is performed to intentionally degrade the compound under harsh conditions to identify likely degradation products and establish degradation pathways. acdlabs.comsgs.comscispace.com

For this compound, forced degradation studies would involve exposing the compound to conditions such as:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to assess susceptibility to pH-dependent degradation. rjptonline.org

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide to evaluate oxidative stability. The thioether and hydroxylamine (B1172632) moieties could be susceptible to oxidation. masterorganicchemistry.com

Thermal Degradation: Heating the solid or a solution of the compound to assess its stability at elevated temperatures.

Photodegradation: Exposing the compound to UV or visible light to determine its photostability.

The samples from these stress tests are then analyzed, typically by HPLC, to separate and quantify the degradation products. irjmets.com The stability-indicating nature of the analytical method is confirmed if it can resolve the main compound from all its degradation products. rjptonline.org The structures of major degradation products are then elucidated using techniques like HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. wiley.com

Table 4: Hypothetical Forced Degradation Study Results for this compound This table summarizes potential outcomes from a stability study.

| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant RRT |

|---|---|---|---|

| 0.1 M HCl, 60°C, 24h | 5.2% | 2 | 0.85 |

| 0.1 M NaOH, 60°C, 24h | 8.9% | 3 | 0.91 |

| 3% H₂O₂, RT, 24h | 15.4% | 4 | 1.15 (Oxidized product) |

| 80°C Dry Heat, 48h | 2.1% | 1 | 1.08 |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Thiohydroxylamine Chemistry

Specific research contributions of S-(tert-Butyl)-N-phenylthiohydroxylamine to the field of thiohydroxylamine chemistry are not prominently detailed in the existing literature. The compound belongs to the sulfenamide (B3320178) class, which are organosulfur compounds with the general formula R-SN(R')2. These compounds are known for the lability of their S-N bond, which makes them useful in various chemical transformations.

General findings for the broader class of sulfenamides indicate their utility as accelerators in the vulcanization of rubber and as intermediates in organic synthesis. They are typically prepared through the reaction of sulfenyl chlorides with amines. The reactivity of the S-N bond allows for nucleophilic attack on the sulfur atom.

Unexplored Research Areas and Emerging Avenues

Given the limited specific research on this compound, a number of research areas remain unexplored.

Detailed Mechanistic Studies: The precise mechanisms of its reactions, including its thermal decomposition and its interactions with radical species, have not been thoroughly investigated. Understanding the kinetics and thermodynamics of the S-N bond cleavage would provide valuable insights into its reactivity.

Coordination Chemistry: The potential of this compound to act as a ligand in coordination chemistry is an open area of research. The nitrogen and sulfur atoms could potentially coordinate to metal centers, leading to the formation of novel complexes with interesting catalytic or material properties.

Biological Activity Screening: While some sulfenamides and related compounds have been investigated for their biological activities, this compound has not been extensively screened. Its potential as a scaffold for the development of new therapeutic agents is an emerging avenue for research.

Potential for Development of Novel Reagents and Methodologies Based on the Compound

The unique structural features of this compound, particularly the presence of the labile S-N bond, suggest its potential for the development of new synthetic tools.

Source of Aminyl Radicals: Under specific conditions, the homolytic cleavage of the S-N bond could provide a source of N-phenylaminyl radicals, which are reactive intermediates in a variety of chemical transformations.

Novel Protecting Group: The tert-butylthio group could potentially be developed as a new protecting group for amines. The stability of the S-N bond under certain conditions and its selective cleavage under others could be exploited in complex organic syntheses.

Precursor for Heterocyclic Synthesis: The reactivity of the S-N bond could be harnessed in cyclization reactions to synthesize novel sulfur- and nitrogen-containing heterocyclic compounds. These heterocycles could have interesting photophysical or biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19117-31-8 |

| Molecular Formula | C10H15NS |

| Molecular Weight | 181.30 g/mol nih.gov |

| Canonical SMILES | CC(C)(C)SNC1=CC=CC=C1 |

| InChI Key | AAQBFMPKCDTAJD-UHFFFAOYSA-N |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of S-(tert-Butyl)-N-phenylthiohydroxylamine to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical factors affecting yield, while purification via column chromatography or recrystallization improves purity. Analytical techniques like GC/MS ensure monitoring of intermediates and byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like thiohydroxylamine. For chromatographic analysis, Reverse-Phase HPLC with UV detection quantifies purity, and GC/MS tracks volatile impurities .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under controlled humidity, temperature, and light exposure. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) combined with periodic HPLC analysis quantify decomposition rates. Storage in inert atmospheres (argon) and amber glass vials minimizes oxidation and photodegradation .

Advanced Research Questions

Q. How can factorial design be applied to investigate the influence of reaction parameters on the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, solvent ratio, catalyst concentration) at two levels. Response Surface Methodology (RSM) models interactions between factors, enabling identification of optimal conditions. For example, a Central Composite Design (CCD) reduces experimental runs while maximizing predictive accuracy for yield and selectivity .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction energetics and transition states. Molecular dynamics simulations model solvent effects, while cheminformatics tools (e.g., RDKit) generate reactivity descriptors. Coupling computational results with experimental validation (e.g., kinetic isotope effects) refines mechanistic hypotheses .

Q. How should researchers address contradictory data regarding the oxidative stability of this compound in different solvent systems?

- Methodological Answer : Resolve contradictions by isolating variables (e.g., solvent polarity, trace metal impurities) using controlled experiments. Employ Electron Paramagnetic Resonance (EPR) spectroscopy to detect radical intermediates formed during oxidation. Cross-validate findings with alternative assays (e.g., oxygen consumption measurements) to confirm reproducibility .

Q. What hybrid experimental-computational approaches enhance the design of this compound derivatives for catalytic applications?

- Methodological Answer : Virtual screening of derivatives using molecular docking identifies candidates with high binding affinity to target substrates. Combinatorial synthesis guided by machine learning (e.g., Bayesian optimization) prioritizes high-potential compounds. In situ IR spectroscopy monitors catalytic cycles to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.